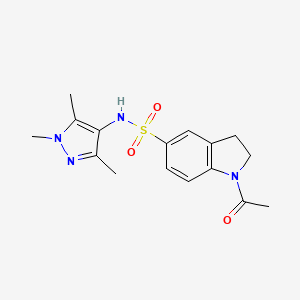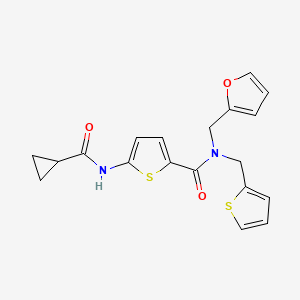![molecular formula C13H14ClN3O3 B7462896 3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide, also known as CPI-613, is a small molecule drug that has shown promising results in the treatment of cancer. It works by targeting the mitochondria of cancer cells, disrupting their energy production and leading to cell death.
作用机制
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide works by targeting the mitochondria of cancer cells, disrupting their energy production and leading to cell death. Specifically, this compound inhibits two key enzymes in the tricarboxylic acid (TCA) cycle, which is responsible for generating ATP, the energy currency of cells. By inhibiting these enzymes, this compound disrupts the energy balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to disrupting their energy production, this compound has been found to induce oxidative stress, inhibit DNA synthesis, and promote apoptosis, or programmed cell death. These effects are thought to contribute to the anticancer activity of this compound.
实验室实验的优点和局限性
One advantage of 3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide is its broad-spectrum activity against a wide range of cancer types. In addition, this compound has been found to enhance the efficacy of other anticancer drugs when used in combination therapy. However, one limitation of this compound is its relatively low potency compared to other anticancer drugs. This can make it challenging to achieve therapeutic concentrations in vivo.
未来方向
There are several potential future directions for research on 3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide. One area of interest is the development of more potent analogs of this compound that can achieve higher concentrations in vivo. Another area of interest is the investigation of this compound in combination with other anticancer drugs, particularly those that target different pathways in cancer cells. Finally, there is interest in exploring the potential of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases.
合成方法
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with L-phenylalanine, followed by cyclization and subsequent reactions with various reagents. The final product is obtained after several purification steps, including recrystallization and column chromatography.
科学研究应用
3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, and ovarian cancer. In addition, this compound has been found to enhance the efficacy of other anticancer drugs when used in combination therapy.
属性
IUPAC Name |
3-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-13(8-4-2-3-5-9(8)14)11(19)17(12(20)16-13)7-6-10(15)18/h2-5H,6-7H2,1H3,(H2,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUVCRJIOIRFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCC(=O)N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)







![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)

![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)